molecular formula C18H18BrNO3 B2853800 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate CAS No. 1794778-26-9

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate

Cat. No. B2853800
CAS RN: 1794778-26-9
M. Wt: 376.25
InChI Key: CPUGYJBKYUVHGN-UHFFFAOYSA-N
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Description

“{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate” is a complex organic compound. While there is limited information available specifically for this compound, it is related to other compounds such as 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid and 4-Bromophenylacetic acid .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . For instance, 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems. These reactions often involve free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

Pharmaceutical Research

This compound is structurally related to derivatives that have shown promise in pharmaceutical applications. The presence of a bromophenyl group is significant in the development of pharmaceuticals due to its potential to improve pharmacokinetic properties . Such compounds can be used in the synthesis of drugs with antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic properties .

Neurodegenerative Disease Treatment

Compounds with a bromophenyl moiety have been investigated for their potential use in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural features of these compounds can be tailored to modulate brain chemistry in a way that may slow down or reverse the progression of these diseases .

Antibacterial and Antifungal Agents

The structural analogs of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate” have been reported to exhibit antibacterial and antifungal activities. This makes them valuable for the development of new antibiotics and antifungals, especially in the face of rising antibiotic resistance .

Cancer Research

The bromophenyl group is often included in compounds that are being developed for cancer treatment. It can be used to create molecules that target specific cancer cells, potentially leading to treatments that are more effective and have fewer side effects .

Agricultural Chemicals

Similar structures are found in agrochemicals. They can be used to create pesticides and herbicides that are more selective and environmentally friendly. The bromophenyl group can enhance the activity and stability of these compounds .

Material Science

In material science, this compound could be used as a precursor for the synthesis of organic semiconductors. The bromine atom allows for further functionalization through various coupling reactions, which is a critical step in the development of electronic materials .

Safety and Hazards

The safety data sheet for a related compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes likeCathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins, particularly in the breakdown of collagen in bones.

Mode of Action

It’s worth noting that bromophenyl groups are often involved inSuzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could suggest that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in pathways related toprotein degradation . The downstream effects of these pathways could include the regulation of various cellular processes, including cell growth and response to stress.

Result of Action

Based on its potential targets, it could influence processes such asprotein degradation . This could have various downstream effects, potentially influencing cell growth, differentiation, and response to stress.

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-13-3-7-15(8-4-13)18(22)23-12-17(21)20-11-14-5-9-16(19)10-6-14/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUGYJBKYUVHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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